N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (CAS: 1300029-87-1, molecular formula: C₁₇H₁₇N₃O, molecular weight: 279.34) is a bicyclic heteroaromatic compound notable for its antitubercular (anti-TB) activity . Structurally, it features a 5,6-fused imidazo[1,2-a]pyridine core substituted with a benzyl carboxamide group and methyl groups at the 2- and 6-positions. This compound emerged from scaffold-switching strategies aimed at optimizing anti-TB potency while minimizing toxicity .
Properties
IUPAC Name |
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-8-9-15-19-13(2)16(20(15)11-12)17(21)18-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWJMCXWCQDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CC=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide can be achieved through various synthetic routes. Common strategies include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single step, providing an efficient route to the target compound.
Oxidative Coupling: This method involves the use of oxidizing agents to couple the necessary precursors, forming the desired imidazo[1,2-a]pyridine scaffold.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel, leading to the formation of the target compound with high efficiency.
Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold, providing access to a variety of derivatives.
Chemical Reactions Analysis
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and Electrophiles: Halides, amines, and other nucleophilic or electrophilic species.
The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the parent compound .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves several steps that typically start with the formation of imidazo[1,2-a]pyridine derivatives. The general synthetic route includes:
- Formation of Imidazo[1,2-a]pyridine : The initial step often involves reacting substituted 2-amino-pyridines with appropriate carbonyl compounds or esters.
- Carboxamide Formation : The resulting imidazo compounds are then converted into carboxamides through reaction with benzylamine or other amines under coupling conditions.
These processes yield a variety of derivatives that can be screened for biological activity.
Antituberculosis Activity
One of the most significant applications of this compound is its potent antituberculosis (anti-TB) activity. Research has demonstrated that this compound exhibits remarkable efficacy against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) variants.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound has MIC values ranging from 0.37 to 1.9 μM against various strains of M. tuberculosis, showcasing its potential as a lead candidate for TB treatment .
- Selectivity : The compound has been shown to selectively inhibit M. tuberculosis without significantly affecting other non-tubercular strains .
In Vitro Studies
Several studies have focused on the in vitro evaluation of this compound:
- A study conducted by Linhu Li et al. synthesized various derivatives and evaluated their antimycobacterial activity. The results indicated that certain compounds within this class displayed moderate to good anti-TB activity .
- Another research highlighted the effectiveness of a related compound (ND-09759) in a mouse model of TB infection, demonstrating its potential for further development as an anti-TB agent .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding the therapeutic window and safety profile of the compound:
- In vivo studies indicated favorable pharmacokinetic parameters such as a half-life of approximately 20 hours when administered at effective doses .
- Toxicity assessments have shown that while some derivatives exhibit potent anti-TB activity, they also need to be evaluated for cytotoxic effects on human cell lines to ensure safety .
Mechanism of Action
The mechanism of action of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the growth and replication of pathogenic microorganisms . This inhibition disrupts essential cellular processes, leading to the death of the target organisms . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Impact : The imidazo[1,2-a]pyridine scaffold (MIC = 0.1 μM) is significantly more potent than pyrimidine (1.3 μM), pyridazine (64 μM), or indole (44 μM) analogs .
Substituent Effects :
- Methyl Groups : The 2,6-dimethyl configuration is critical; replacing the 2-methyl with nitrogen (e.g., triazolo analog) reduced potency by 1000-fold (MIC = 0.1 vs. 101 μM) .
- Isomerization : The imidazo[1,2-a]pyridine isomer (MIC = 0.1 μM) outperformed its positional isomer (imidazo[1,2-b]pyridazine, MIC = 64 μM) by 640-fold .
Media Dependency : Activity in 7H12 medium (palmitic acid carbon source) was markedly lower than in GAS (glycerol-alanine), suggesting carbon-source-dependent efficacy .
Toxicity Profile
However, the pyridazine derivative (IC₅₀ = 25 μM) exhibited cytotoxicity, highlighting the importance of heterocycle selection for safety .
Comparison with 2,7-Dimethyl Analogs
Replacing the 6-methyl with a 7-methyl group (e.g., N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) resulted in reduced potency (MIC = 0.7–2.3 μM), underscoring the necessity of the 2,6-dimethyl configuration for optimal activity .
Structure-Activity Relationship (SAR) Insights
- Critical Substituents : The 2,6-dimethyl groups and benzyl carboxamide are essential for sub-micromolar potency.
- Scaffold Rigidity: The fused imidazo[1,2-a]pyridine system enhances target engagement compared to non-fused or alternative heterocycles.
- ADME Considerations : Scaffold-switching to pyrimidine or indole analogs, while less potent, may improve pharmacokinetic properties (e.g., solubility, metabolic stability) .
Biological Activity
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens, including mycobacteria. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a fused imidazole and pyridine ring system with a benzyl substituent and a carboxamide functional group. The synthesis typically involves multi-step reactions, often starting with the coupling of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with benzyl amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of catalysts such as 1-hydroxybenzotriazole. Purification steps like column chromatography are used to isolate the desired product in high yield.
Antimycobacterial Activity
This compound has demonstrated potent activity against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Studies indicate that it exhibits significant inhibitory effects on both replicating and non-replicating strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values for this compound suggest it is a promising candidate for further development as an anti-tuberculosis agent. For instance, MIC values have been reported as low as 0.1 μM against M. tuberculosis strains .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-tuberculosis |
| Telacebec | Structure | Anti-tuberculosis |
| SQ109 | Structure | Anti-tuberculosis |
| Sudapyridine | Structure | Anti-tuberculosis |
The compound's ability to inhibit mycobacterial growth positions it as a potential treatment for multidrug-resistant TB strains. Its unique structural features may enhance lipophilicity and binding affinity compared to other compounds lacking these characteristics .
The primary mechanism by which this compound exerts its antimicrobial effects is through the inhibition of the mycobacterial membrane protein large 3 transporter (MmpL3). This transporter plays a crucial role in the maintenance of mycobacterial cell wall integrity and is vital for the survival of M. tuberculosis. By targeting MmpL3, the compound disrupts essential biochemical pathways within the bacterium.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound not only inhibits M. tuberculosis but also exhibits selectivity against non-tubercular strains such as Mycobacterium avium and Mycobacterium bovis BCG . In vitro assays indicated that it has an MIC of 16 μM against M. avium and 1 μM against M. bovis BCG .
- Transcriptional Profiling : A transcriptional profiling experiment conducted on M. tuberculosis treated with this compound provided insights into its mode of action by revealing changes in gene expression associated with cell wall biosynthesis and stress response pathways .
- Comparative Studies : In comparative studies with other imidazo[1,2-a]pyridine derivatives, this compound consistently showed superior potency against resistant strains of M. tuberculosis compared to structurally similar compounds .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
